

Application Notes & Protocols: Measurement of Mycophenolic Acid Glucuronide in Dried Blood Spots

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Compound of Interest

Compound Name: *Mycophenolic acid glucuronide*

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Audience: Researchers, scientists, and drug development professionals.

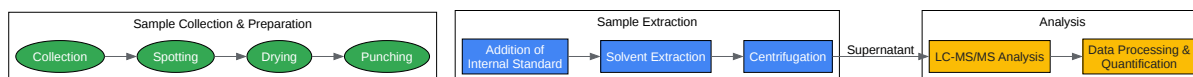
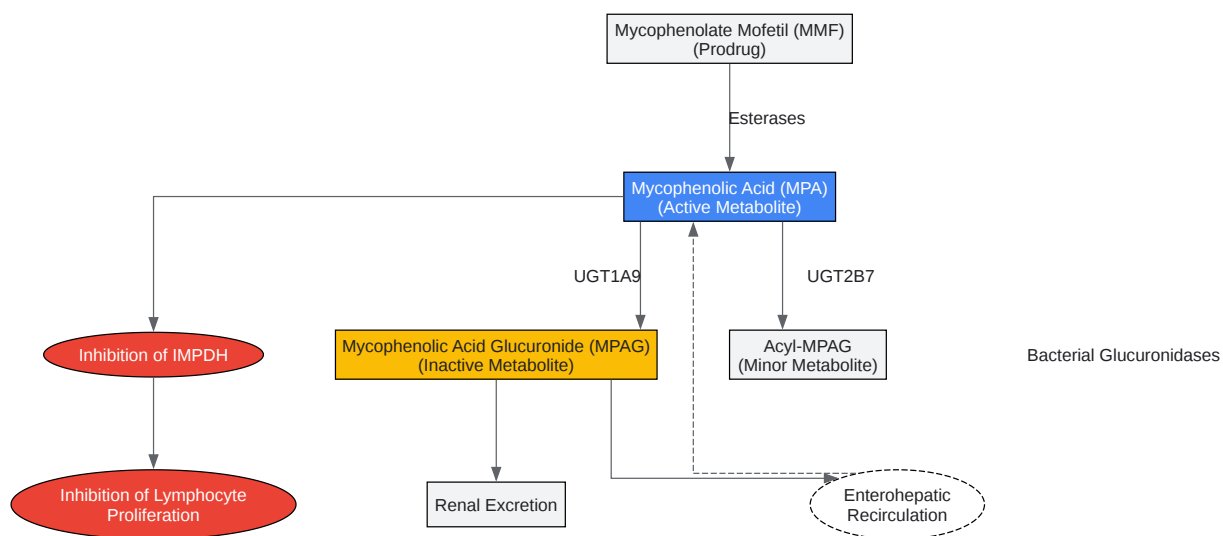
Introduction

Mycophenolic acid (MPA) is the active metabolite of the immunosuppressive prodrug mycophenolate mofetil (MMF), widely used to prevent rejection in organ transplantation.^{[1][2]} Therapeutic drug monitoring (TDM) of MPA is crucial to optimize dosing, minimizing the risks of rejection and toxicity. Mycophenolic acid is primarily metabolized in the liver to form the inactive 7-O-**mycophenolic acid glucuronide** (MPAG).^{[2][3][4]} Monitoring MPAG levels can provide a more complete pharmacokinetic profile of MPA. Dried blood spot (DBS) sampling has emerged as a valuable alternative to conventional venous blood sampling for TDM.^{[5][6][7]} This minimally invasive technique simplifies sample collection, storage, and transport, making it particularly advantageous for pediatric patients and for enabling home-based sample collection.^{[5][8]} These application notes provide a detailed protocol for the quantitative analysis of MPAG in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Mycophenolate Mofetil

Mycophenolate mofetil (MMF) is a prodrug that is rapidly hydrolyzed by esterases in the intestine and liver to its active form, mycophenolic acid (MPA).^[1] MPA is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an

enzyme crucial for the de novo synthesis of guanosine nucleotides.[2][3] This inhibition selectively blocks the proliferation of T and B lymphocytes. MPA is then primarily metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), mainly UGT1A9 in the liver, to form MPAG.[2][3][4] MPAG is pharmacologically inactive and is excreted in the urine.[2][4] A minor metabolite, an acyl glucuronide (AcMPAG), is also formed and has pharmacological activity comparable to MPA.[4] MPAG can undergo enterohepatic recirculation, where it is excreted in the bile and then hydrolyzed back to MPA by gut bacteria, leading to a secondary peak in MPA plasma concentration.[4][9]



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